Technical Guide: 5-Hydroxy Propafenone Hydrochloride-d5 in Bioanalytical Research
Technical Guide: 5-Hydroxy Propafenone Hydrochloride-d5 in Bioanalytical Research
The following technical guide details the application, physicochemical properties, and analytical methodology for 5-Hydroxy Propafenone Hydrochloride-d5 , a critical stable isotope-labeled internal standard used in the quantification of propafenone metabolites.
Executive Summary
5-Hydroxy Propafenone Hydrochloride-d5 (CAS: 1188265-48-6) is the stable isotope-labeled analog of 5-hydroxy propafenone, the primary active metabolite of the Class 1C antiarrhythmic drug propafenone.[1][2]
In drug metabolism and pharmacokinetics (DMPK) studies, this compound serves as the definitive Internal Standard (IS) for normalizing matrix effects, recovery losses, and ionization variability during LC-MS/MS analysis. Its utility is paramount in clinical pharmacology due to the genetic polymorphism of CYP2D6 , which dictates the formation of the 5-hydroxy metabolite.
Key Technical Identity:
-
Labeling: Phenyl-d5 (Deuterium incorporated on the phenyl ring of the propanone side chain).[2]
-
Primary Application: LC-MS/MS Internal Standard for Therapeutic Drug Monitoring (TDM) and CYP2D6 phenotyping.
Chemical & Physical Identity
Structural Specifications
The deuterium labeling is strategically placed on the phenyl ring distal to the metabolically active sites to ensure kinetic stability (avoiding the deuterium isotope effect on metabolism if used in tracer studies) and to maintain chromatographic co-elution with the analyte.
| Property | Specification |
| Chemical Name | 1-[5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(phenyl-d5)-1-propanone hydrochloride |
| CAS Number | 1188265-48-6 (HCl Salt) |
| Molecular Formula | C₂₁H₂₂D₅NO₄[2][3][5][6][7][8][9] · HCl |
| Molecular Weight | 362.48 (Free Base) / ~398.94 (HCl Salt) |
| Isotopic Purity | ≥ 99% Deuterated forms (d5) |
| Solubility | Soluble in Methanol, DMSO, and Water (slightly) |
| Appearance | White to Off-white Solid |
Mechanism of Action (Pharmacological Context)
While the d5 variant is an analytical tool, the native 5-Hydroxy Propafenone is pharmacologically active. It blocks sodium channels (IC50 similar to parent) and contributes significantly to the antiarrhythmic effect, especially in CYP2D6 extensive metabolizers (EM).
-
CYP2D6 Dependency: The formation of 5-hydroxy propafenone is the rate-limiting step in propafenone clearance for EMs.
-
Clinical Relevance: Poor Metabolizers (PM) fail to form this metabolite, leading to accumulation of the parent drug and potential toxicity.
Analytical Methodology: LC-MS/MS Development
The core application of 5-Hydroxy Propafenone-d5 is to serve as an Internal Standard in Multiple Reaction Monitoring (MRM) assays.
Mass Spectrometry Transitions (MRM)
The deuterium label (d5) is located on the phenyl ring of the side chain. The primary fragment ion used for quantification (m/z 116) typically corresponds to the amine-containing side chain, which retains no deuterium. Therefore, the mass shift is observed in the precursor ion but not necessarily the product ion , depending on the fragmentation pathway.
Recommended MRM Transitions:
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Rationale |
| 5-OH Propafenone | 358.2 [M+H]⁺ | 116.1 | 25-30 | Cleavage of propylamino side chain |
| 5-OH Propafenone-d5 (IS) | 363.2 [M+H]⁺ | 116.1 | 25-30 | Precursor shifts by +5 Da; Fragment is conserved |
| Propafenone (Parent) | 342.2 [M+H]⁺ | 116.1 | 25-30 | Reference transition |
Note: Always perform a product ion scan (MS2) on your specific lot to confirm the fragmentation pattern, as collision energies may vary between instrument platforms (e.g., Sciex vs. Thermo).
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Phenomenex Gemini 3µm, 50x2.0mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 3.5).
-
Mobile Phase B: Acetonitrile or Methanol.[10]
-
Elution: Gradient elution is preferred to separate the 5-OH metabolite (more polar, elutes earlier) from the parent Propafenone.
Experimental Protocols
Stock Solution Preparation
Objective: Create a stable primary stock of the deuterated standard.
-
Weighing: Accurately weigh 1.0 mg of 5-Hydroxy Propafenone-d5 HCl.
-
Dissolution: Dissolve in 1.0 mL of Methanol (HPLC Grade). Do not use water initially as the free base form (if dissociation occurs) has lower solubility.
-
Concentration: This yields a 1.0 mg/mL (free base equivalent calculation required) stock.
-
Storage: Aliquot into amber glass vials. Store at -20°C or -80°C . Stable for >1 year if protected from light and moisture.
Sample Extraction (Protein Precipitation)
Context: Propafenone and its metabolites are moderately hydrophobic. Protein precipitation is cost-effective, but Solid Phase Extraction (SPE) yields cleaner samples for high-sensitivity assays.
Protocol (Protein Precipitation):
-
Sample: 50 µL Human Plasma (K2EDTA).
-
IS Addition: Add 20 µL of Working IS Solution (e.g., 500 ng/mL 5-OH Propafenone-d5 in 50:50 MeOH:H2O).
-
Precipitation: Add 200 µL of Ice-Cold Acetonitrile containing 0.1% Formic Acid.
-
Why Acid? Acidification helps break protein binding and improves recovery of the basic amine analyte.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifugation: 13,000 rpm for 10 minutes at 4°C.
-
Transfer: Inject 5-10 µL of the supernatant directly into LC-MS/MS.
Visualizations
Metabolic & Analytical Workflow
The following diagram illustrates the biological formation of the analyte and the analytical workflow using the deuterated standard.
Figure 1: Integration of 5-Hydroxy Propafenone-d5 into the bioanalytical workflow for CYP2D6 phenotyping.
Stability & Handling
-
Light Sensitivity: Propafenone derivatives are sensitive to UV light. Handle under yellow light or in amber glassware.
-
Solution Stability: Working solutions in methanol are stable for 1 week at 4°C. Discard if any precipitation is observed.
-
Matrix Effects: In hemolyzed plasma, recovery of 5-OH Propafenone can be reduced.[10] It is critical to use the d5-IS, as it will compensate for this specific matrix suppression where a generic IS (like propranolol) would fail.
References
-
Sussex Research Laboratories. (n.d.). 5-Hydroxy Propafenone-d5 HCl Product Specifications. Retrieved from
-
MedChemExpress. (2024). 5-Hydroxy Propafenone-d5 hydrochloride Datasheet. Retrieved from
-
Chi, Z., et al. (2017).[5] "A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma." Journal of Chromatographic Science, 55(9), 911–917.[5] Retrieved from
-
Altasciences. (n.d.). Overcoming Recovery Challenges in Hemolyzed Samples for the Determination of Propafenone and 5-Hydroxy Propafenone. Retrieved from
-
National Center for Biotechnology Information. (2017). Propafenone Therapy and CYP2D6 Genotype. Medical Genetics Summaries. Retrieved from
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. clearsynth.com [clearsynth.com]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. altasciences.com [altasciences.com]
